molecular formula C9H8N2O B7984221 7-methyl-8H-1,8-naphthyridin-2-one

7-methyl-8H-1,8-naphthyridin-2-one

Cat. No.: B7984221
M. Wt: 160.17 g/mol
InChI Key: UVBBXHDRJXIQCH-UHFFFAOYSA-N
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Description

7-Methyl-8H-1,8-naphthyridin-2-one is a heterocyclic compound characterized by a bicyclic naphthyridine core with a methyl substituent at the 7-position and a ketone group at the 2-position. Its molecular formula is C₉H₈N₂O, and it belongs to the 1,8-naphthyridine family, which is notable for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory activities .

Properties

IUPAC Name

7-methyl-8H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBXHDRJXIQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C=CC(=O)N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C2C=CC(=O)N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-methyl-8H-1,8-naphthyridin-2-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8H-1,8-naphthyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 7-methyl-8H-1,8-naphthyridin-2-one include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

7-methyl-8H-1,8-naphthyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-8H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

CB2 Receptor Selectivity

  • 7-Methyl derivative : While direct data are lacking, structurally related 1,8-naphthyridin-2-one derivatives (e.g., CB74) exhibit high CB2 selectivity (Ki < 100 nM) with minimal CB1 interaction, reducing psychotropic side effects . The methyl group may enhance binding pocket interactions due to steric or hydrophobic effects.
  • Quinoline derivatives (VL23): Exhibit lower CB2 affinity compared to naphthyridine analogs, with partial reversal of antiproliferative effects by CB2 antagonists (e.g., SR144528) .

Anti-Inflammatory and Immunomodulatory Effects

  • 7-Methyl/CB74 analogs: Suppress TNF-α production by 40–60% at 10 µM in activated lymphocytes, downregulate Cox-2, and inhibit phosphorylation of Akt/Erk/NF-κB pathways . In MS patient-derived cells, Cox-2 inhibition is more pronounced than in healthy controls .
  • VL23 : Shows weaker suppression of Cox-2 and T-cell activation markers (CD69/CD54) compared to CB74, correlating with its lower CB2 affinity .
  • 7-Amino derivatives: Primarily exhibit antibacterial and antiplatelet effects, lacking significant immunomodulatory data .

Clinical and Preclinical Relevance

  • MS Therapy : CB74 and related 1,8-naphthyridin-2-one derivatives show promise in MS by selectively targeting CB2 receptors on immune cells, reducing neuroinflammation without CB1-mediated side effects .
  • Cancer Therapy : 6,7-Disubstituted derivatives (e.g., compound 25 in ) inhibit c-Met kinase (IC₅₀ = 12 nM) and exhibit antiproliferative activity in A549 and MCF-7 cell lines .
  • Antibacterial Applications: 7-Amino derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, likely due to DNA gyrase inhibition .

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